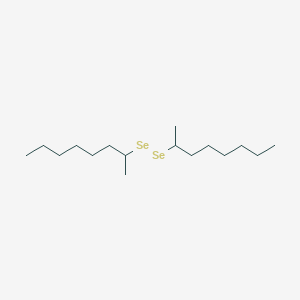
Benzyl (2-chloro-2-oxoethyl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-chloro-2-oxoethyl)methylcarbamate is an organic compound with the molecular formula C10H10ClNO3. It is a derivative of carbamic acid and features a benzyl group attached to a carbamate moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-chloro-2-oxoethyl)methylcarbamate typically involves the reaction of benzyl chloroformate with methylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl (2-chloro-2-oxoethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyl (2-oxoethyl)methylcarbamate.
Reduction: Formation of benzyl (2-hydroxyethyl)methylcarbamate.
Substitution: Formation of benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives.
Aplicaciones Científicas De Investigación
Benzyl (2-chloro-2-oxoethyl)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Benzyl (2-chloro-2-oxoethyl)methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to inhibition of its activity. The pathways involved in its mechanism of action include nucleophilic attack and formation of stable intermediates.
Similar Compounds:
- Benzyl (2-oxoethyl)methylcarbamate
- Benzyl (2-hydroxyethyl)methylcarbamate
- Benzyl (2-substituted-2-oxoethyl)methylcarbamate derivatives
Comparison: this compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. Compared to its analogs, it exhibits different reactivity patterns in substitution reactions and has specific applications in enzyme inhibition studies.
Propiedades
| 114370-91-1 | |
Fórmula molecular |
C11H12ClNO3 |
Peso molecular |
241.67 g/mol |
Nombre IUPAC |
benzyl N-(2-chloro-2-oxoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C11H12ClNO3/c1-13(7-10(12)14)11(15)16-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
XWJAATAVMWFDGN-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)Cl)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-[1-azido-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302425.png)
